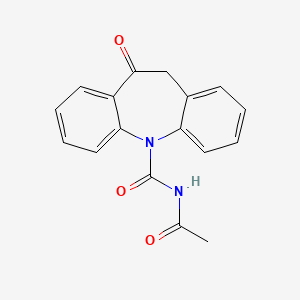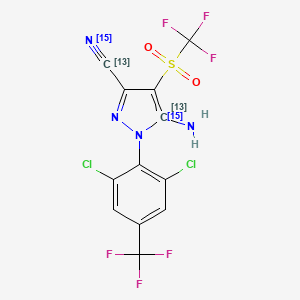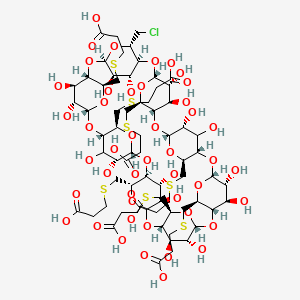
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate is a complex organic compound that belongs to the class of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescence microscopy, and as pH indicators.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate typically involves multiple steps, starting from basic organic compounds. The process may include:
Formation of the xanthene core: This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions.
Introduction of functional groups: Amino, carboxy, and sulfo groups are introduced through various substitution reactions, often involving reagents like sulfuric acid, nitric acid, and amines.
Final assembly: The final compound is assembled through a series of coupling reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxide derivatives, while reduction may produce amine derivatives.
科学研究应用
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in fluorescence microscopy and as a biological stain.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants.
作用机制
The mechanism of action of acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to cellular components, altering their fluorescence properties. In chemical applications, its reactivity is influenced by the presence of functional groups and the overall molecular structure.
相似化合物的比较
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescence properties.
Rhodamine: Known for its use in fluorescence microscopy and as a tracer dye.
Eosin: Widely used in histology for staining tissues.
Uniqueness
Acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
属性
分子式 |
C22H18N2O11S2 |
|---|---|
分子量 |
550.5 g/mol |
IUPAC 名称 |
acetic acid;6-amino-3-azaniumylidene-9-(2-carboxyphenyl)-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4) |
InChI 键 |
ZEODGNAPYBBLHY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


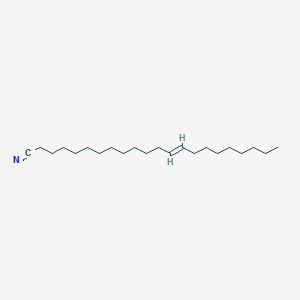
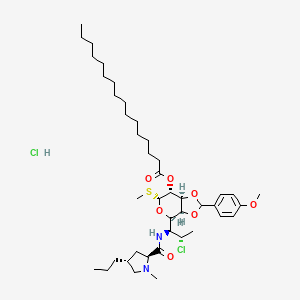
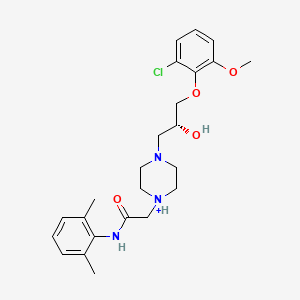
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
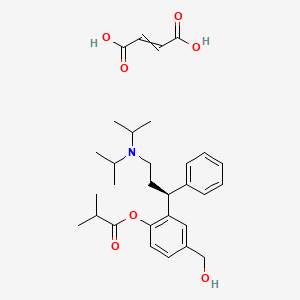
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
